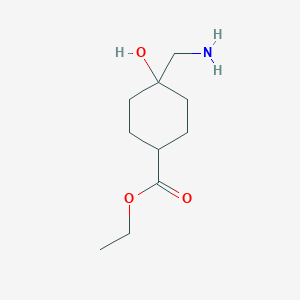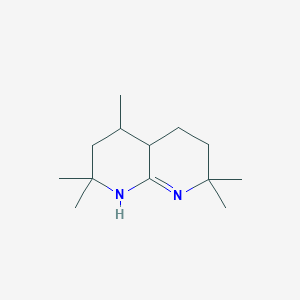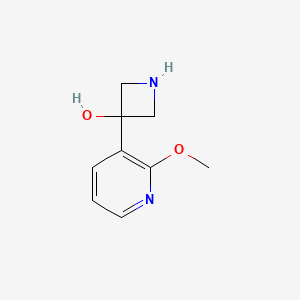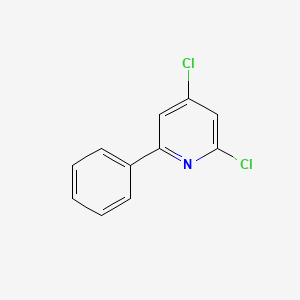
2,4-Dichloro-6-phenylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-6-phenylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of two chlorine atoms at the 2nd and 4th positions and a phenyl group at the 6th position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-phenylpyridine typically involves the chlorination of 2,6-diphenylpyridine. One common method includes the reaction of 2,6-diphenylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2nd and 4th positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
化学反应分析
Types of Reactions: 2,4-Dichloro-6-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide or thiourea, typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are employed.
Major Products Formed:
Substitution Reactions: Products include 2,4-diamino-6-phenylpyridine or 2,4-dithiophenyl-6-phenylpyridine.
Oxidation Reactions: Products include this compound N-oxide.
Reduction Reactions: Products include 2-chloro-6-phenylpyridine or 6-phenylpyridine.
科学研究应用
2,4-Dichloro-6-phenylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 2,4-Dichloro-6-phenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, disrupting essential metabolic pathways.
相似化合物的比较
2,4-Dichloropyridine: Lacks the phenyl group, resulting in different chemical properties and reactivity.
2,6-Dichloropyridine: Similar chlorination pattern but lacks the phenyl group, affecting its applications and biological activity.
2,4,6-Trichloropyridine: Contains an additional chlorine atom, leading to increased reactivity and different applications.
Uniqueness: 2,4-Dichloro-6-phenylpyridine is unique due to the presence of both chlorine atoms and a phenyl group on the pyridine ring. This combination imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H7Cl2N |
|---|---|
分子量 |
224.08 g/mol |
IUPAC 名称 |
2,4-dichloro-6-phenylpyridine |
InChI |
InChI=1S/C11H7Cl2N/c12-9-6-10(14-11(13)7-9)8-4-2-1-3-5-8/h1-7H |
InChI 键 |
CROSNSRFLFALSV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


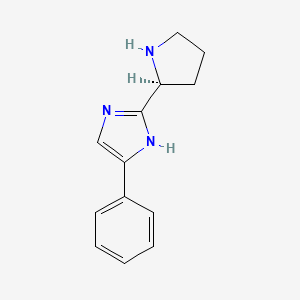
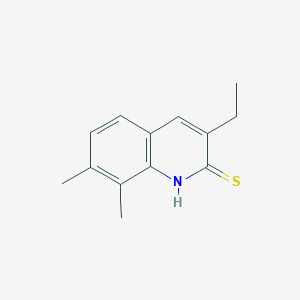
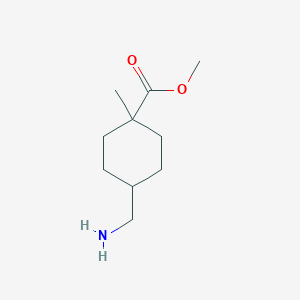
![Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B15053162.png)
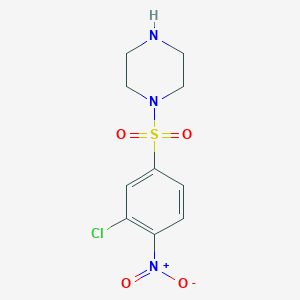
![8-Chloropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B15053175.png)
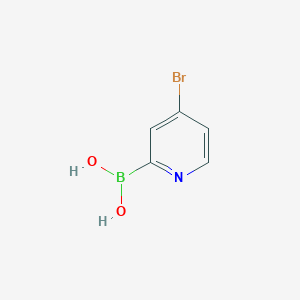

![(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B15053192.png)
![N,N-Dimethyl-1-(5-methylbenzo[b]thiophen-2-yl)methanamine](/img/structure/B15053206.png)
![4-[2-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B15053213.png)
